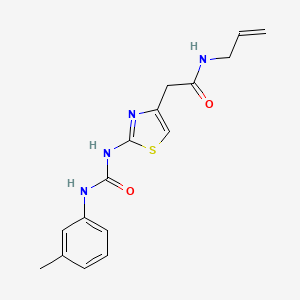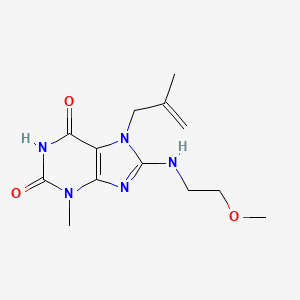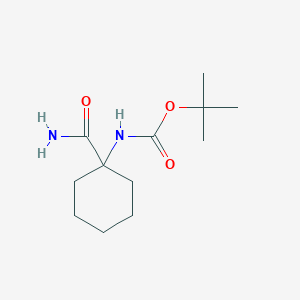
1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide is a complex organic compound that features a unique combination of pyrimidine, thiazole, and azetidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrimidine Core:
- Starting with a suitable pyrimidine precursor, such as 4-chloropyrimidine, which undergoes a nucleophilic aromatic substitution with phenylboronic acid in the presence of a palladium catalyst to form 6-phenylpyrimidine.
-
Thiazole Synthesis:
- The thiazole ring is synthesized via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thiourea, followed by cyclization.
-
Azetidine Ring Formation:
- The azetidine ring can be formed by cyclization of an appropriate amino alcohol with a halogenated carboxylic acid derivative.
-
Coupling Reactions:
- The final coupling of the pyrimidine, thiazole, and azetidine moieties is achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions: 1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially modifying the thiazole or azetidine rings.
Reduction: Reduction reactions using agents like lithium aluminum hydride can target the amide bond or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the azetidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include oxidized or reduced derivatives, substituted aromatic compounds, and modified azetidine rings.
科学的研究の応用
1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
作用機序
The mechanism of action of 1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.
類似化合物との比較
1-(6-Phenylpyrimidin-4-yl)-N-(benzyl)azetidine-3-carboxamide: Similar structure but lacks the thiazole ring.
1-(6-Phenylpyrimidin-4-yl)-N-((2-thienyl)methyl)azetidine-3-carboxamide: Contains a thiophene ring instead of a thiazole ring.
Uniqueness: 1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide is unique due to the presence of both the thiazole and azetidine rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5OS/c30-23(25-12-20-15-31-24(28-20)18-9-5-2-6-10-18)19-13-29(14-19)22-11-21(26-16-27-22)17-7-3-1-4-8-17/h1-11,15-16,19H,12-14H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGDTNZOBYOMPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[4-(1,3-Benzodioxol-5-yl)butan-2-yl]-2-chloropropanamide](/img/structure/B2967585.png)


![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pyridine-4-carboxylic acid](/img/structure/B2967588.png)
